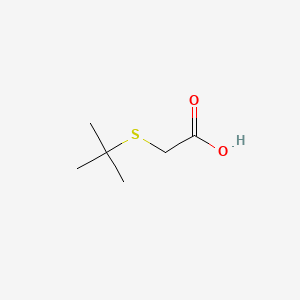

(tert-Butylthio)acetic acid

Description

(tert-Butylthio)acetic acid is a sulfur-containing derivative of acetic acid, characterized by a tert-butylthio (-S-C(CH₃)₃) group attached to the acetic acid backbone. This structural configuration imparts unique steric and electronic properties, distinguishing it from other acetic acid derivatives. The tert-butyl group introduces significant steric hindrance, which can influence reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

2-tert-butylsulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-6(2,3)9-4-5(7)8/h4H2,1-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOAXKCHGMRTGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179050 | |

| Record name | ((1,1-Dimethylethyl)thio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24310-22-3 | |

| Record name | 2-[(1,1-Dimethylethyl)thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24310-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((1,1-Dimethylethyl)thio)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024310223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (tert-Butylthio)acetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ((1,1-Dimethylethyl)thio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(1,1-dimethylethyl)thio]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: (tert-Butylthio)acetic acid can be synthesized through the reaction of tert-butylthiol with chloroacetic acid under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution of the chlorine atom by the tert-butylthio group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems has been explored for the synthesis of similar compounds, providing a more sustainable and scalable approach .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.

Reduction: Reduction of this compound can lead to the formation of the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Bases like sodium hydroxide or potassium carbonate are often employed to facilitate substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted acetic acids depending on the nucleophile used.

Scientific Research Applications

(tert-Butylthio)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.

Biology: The compound is explored for its potential biological activity and as a precursor for biologically active molecules.

Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as a pharmacophore in drug design.

Mechanism of Action

The mechanism of action of (tert-Butylthio)acetic acid involves its interaction with various molecular targets. The tert-butylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate biochemical pathways and exert biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison highlights key structural, functional, and industrial differences between (tert-Butylthio)acetic acid and related compounds.

Structural and Functional Group Analysis

Research Findings and Key Differences

- Solubility : The tert-butyl group decreases water solubility relative to shorter-chain thioethers but enhances compatibility with organic solvents.

- Thermal Stability : Thioether-containing acids like this compound may decompose at lower temperatures than esters (e.g., tert-butyl acetate), releasing sulfur dioxide or mercaptans .

Biological Activity

(tert-Butylthio)acetic acid is a sulfur-containing organic compound that has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological properties, applications, and future research directions, supported by relevant data and case studies.

First reported by Gariglio et al. in 1978, this compound has been utilized in various chemical syntheses, particularly in peptide synthesis and as a ligand in copper-catalyzed reactions. Its structure allows it to participate in significant biochemical interactions, leading to its exploration in medicinal chemistry.

2. Synthesis and Characterization

This compound can be synthesized through multiple methods, including:

- Reaction of tert-butylthiocyanate with malonic acid .

- Decarboxylation of α-bromoacetic acid or chloroacetic acid with tert-butylthiol .

Characterization techniques include nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), Fourier-transform infrared spectroscopy (FTIR), and X-ray crystallography.

3.1 Antimicrobial Activity

This compound exhibits noteworthy antibacterial and antifungal properties:

- Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria. Studies have shown its potential to inhibit growth in various strains, making it a candidate for developing new antibiotics .

- Antifungal Activity : Demonstrates efficacy against several fungal species, suggesting its utility in treating fungal infections.

3.2 Anticancer Activity

Research indicates that this compound can induce apoptosis in cancer cell lines. For instance:

- A study by Guo et al. (2015) reported that this compound led to significant cell death in various cancer cell lines, highlighting its potential as an anticancer agent.

4. Toxicity and Safety

Studies suggest that this compound has low toxicity levels; however, it may cause skin and eye irritation upon contact. Safety protocols should be followed when handling this compound in laboratory settings .

5. Applications in Scientific Research

This compound finds applications across several domains:

- Organic Synthesis : Utilized as a reagent for synthesizing complex organic molecules.

- Drug Discovery : Its ability to act as a ligand in bioconjugation reactions makes it valuable in drug development processes.

- Material Science : It plays a role in synthesizing macrocycles, which are important for various applications in materials science.

Case Study 1: Antileishmanial Activity

A study published in Molecules evaluated the antileishmanial activity of thiochromene derivatives related to this compound. Compounds derived from this structure showed promising EC50 values below 10 µM against Leishmania spp., indicating potential for further drug development targeting parasitic infections .

Case Study 2: Cytotoxicity Evaluation

Research assessing the cytotoxic effects of various thiochromene derivatives demonstrated that modifications to the this compound structure could enhance or reduce cytotoxicity against cancer cells. This highlights the importance of structure-activity relationships in optimizing therapeutic efficacy .

7. Future Directions

Further research is essential to explore:

- The mechanisms underlying the biological activities of this compound.

- Its potential interactions with specific molecular targets involved in disease pathways.

- The development of novel derivatives with enhanced efficacy and reduced toxicity profiles.

8. Conclusion

This compound presents a versatile framework for exploring biological activity across various domains, including antimicrobial and anticancer research. Continued investigation into its properties and applications may yield significant advancements in medicinal chemistry and therapeutic developments.

| Property | Description |

|---|---|

| Chemical Formula | C6H12O2S |

| Antibacterial Activity | Effective against Gram-positive/Gram-negative bacteria |

| Antifungal Activity | Active against several fungal species |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Toxicity | Low toxicity; may cause skin/eye irritation |

Q & A

Q. How can researchers ensure reproducibility in synthetic procedures for this compound?

- Methodological Answer: Document all parameters in line with Beilstein Journal of Organic Chemistry guidelines :

- Specify equipment (e.g., Schlenk line for air-sensitive steps).

- Report exact stirring rates, solvent grades, and purification methods (e.g., column chromatography vs. recrystallization).

- Deposit raw spectral data in public repositories (e.g., Zenodo) with DOI links .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.